Farnesene

Sesquiterpene Isomer Mixture Reference Standard

Farnesene, CAS 125037-13-0, is an isomeric mixture of sesquiterpene hydrocarbons, primarily comprising α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) and β-farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene). It is a naturally occurring volatile organic compound, classed as a herbivore-induced plant volatile (HIPV), and is present in the essential oils of various plant species, notably apples.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 125037-13-0
Cat. No. B8742651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesene
CAS125037-13-0
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC=C(C)C=C)C)C
InChIInChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3
InChIKeyCXENHBSYCFFKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Farnesene (CAS 125037-13-0) for Scientific Procurement: Sesquiterpene Mixture Baseline


Farnesene, CAS 125037-13-0, is an isomeric mixture of sesquiterpene hydrocarbons, primarily comprising α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) and β-farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene) . It is a naturally occurring volatile organic compound, classed as a herbivore-induced plant volatile (HIPV), and is present in the essential oils of various plant species, notably apples . Commercially available research-grade material for this specific CAS number is supplied as a mixture of isomers, typically with a purity of ≥95% or 98.01%, as specified by vendors like MuseChem and MedChemExpress, making it a defined reference standard for comparative studies .

Why Generic Farnesene Isomers or Other Sesquiterpenes Are Not Direct Substitutes for CAS 125037-13-0


The term 'farnesene' encompasses six stereoisomers across α- and β- forms, each with distinct biological activities and physicochemical properties. The specific isomer mixture represented by CAS 125037-13-0, often containing a defined ratio of approximately 38% alpha and 29% beta isomers plus other sesquiterpenes like bisabolene , is not interchangeable with a single pure isomer (e.g., (E)-β-farnesene) or other in-class compounds. For instance, the alarm pheromone activity is highly specific to (E)-β-farnesene, while the biofuel precursor properties are optimized in the α-farnesene-rich mixture . Substituting a different isomer or another sesquiterpene like bisabolene or valencene can lead to null results in insect behavioral studies or failed performance specifications in industrial applications due to mismatched volatility, olfactory signaling, or chemical reactivity . Therefore, procurement must be precise to the specific CAS number to ensure the intended experimental or industrial outcome.

Quantitative Differentiation of Farnesene (CAS 125037-13-0) Against Key Analogs and Benchmarks


Isomeric Composition: Distinct Ratio of Alpha and Beta Farnesene in CAS 125037-13-0

The commercial mixture defined by CAS 125037-13-0 is characterized by a specific isomeric composition, as per food additive specifications, requiring at least 38% alpha-farnesene and 29% beta-farnesene (sum of cis/trans isomers), with the balance comprising up to 20% bisabolene and 10% other sesquiterpenes . This contrasts sharply with single-isomer preparations (e.g., pure (E)-β-farnesene, CAS 18794-84-8) or alternative sesquiterpenes like bisabolene or valencene, which exhibit different physicochemical and biological profiles. The defined ratio is critical for studies where the blend of semiochemicals, rather than a single molecule, drives the observed effect.

Sesquiterpene Isomer Mixture Reference Standard

Electroantennographic (EAG) Response: α-Farnesene's Differential Signal Strength

In direct head-to-head electroantennogram (EAG) assays with female nymphs, (E,E)-α-farnesene (a major component of the CAS 125037-13-0 mixture) evoked a significantly weaker antennal response compared to the specific pheromone component (R)-Nerolidol (RNERO) and its enantiomer, but a stronger response than an air control . The response to α-farnesene was significantly different from that to farnesol, SNERO, and RNERO at both 50 ng and 500 ng doses (p < 10⁻⁴). This places α-farnesene's semiochemical potency on a quantifiable scale relative to other sesquiterpenoids, demonstrating it is not the primary agonist for this receptor system, a finding crucial for designing behavioral or olfactory experiments.

Semiochemical Insect Behavior Electrophysiology

Combustion Efficiency and Emissions Reduction: Farnesane vs. Fossil Diesel

Farnesane, the hydrogenated derivative of the farnesene mixture (CAS 125037-13-0), demonstrates significant advantages over conventional fossil diesel in compression ignition engine tests . In a single-cylinder engine study, farnesane reduced nitrogen oxide (NOx) emissions by up to 34% and particulate matter (PM) by up to 92% when compared to diesel fuel under the same load conditions . Furthermore, farnesane exhibited up to a 5.9% increase in fuel conversion efficiency at intermediate loads. This performance is attributed to the biofuel's paraffinic structure and favorable H/C ratio, which is a direct consequence of the parent farnesene's molecular architecture.

Biofuel Renewable Diesel Combustion Analysis

Lubricant Base Oil Biodegradability: Farnesene-Derived Base Oils vs. PAO

Base oils derived from β-farnesene (Farnesene-Derived Base Oils, FDBO) exhibit significantly higher biodegradability than conventional petroleum-derived and polyalphaolefin (PAO) hydrocarbon base oils . While the quantitative value is stated as 'significantly higher', it is backed by the base oil's qualification for the EU Ecolabel, a standard that requires a high threshold of biodegradability (e.g., >60% in 28 days per OECD 301 tests) . This environmental performance is a direct outcome of the renewable, sugar-derived farnesene feedstock, contrasting with the petrochemical origins of PAOs and Group I-III mineral oils.

Lubricant Base Oil Biodegradability

Diesel Fuel Property Enhancement: Hydrogenated Farnesene Isomers vs. Farnesane

A direct comparison of farnesane (the simple hydrogenation product) with a more complex hydrogenated farnesene isomer (HFI) mixture, derived from the isomerization and hydrogenation of biosynthetic farnesene, reveals key property differences. The HFI mixture exhibited an 11% higher density (0.852 vs. ~0.767 g/mL) and a 9% higher volumetric net heat of combustion (NHOC) compared to farnesane . This improvement is due to the formation of cyclic hydrocarbons during the isomerization step. The HFI also demonstrated a kinematic viscosity of 3.25 mm²/s at 40°C and a derived cetane number (DCN) of 40, making it a superior drop-in diesel blendstock.

Renewable Diesel Fuel Density Hydrogenation

High-Impact Application Scenarios for Farnesene (CAS 125037-13-0) Based on Verified Differential Evidence


Calibration Standard for Ecological Semiochemical Research

When conducting insect olfactometry or EAG studies on aphid alarm pheromones or plant volatiles, the CAS 125037-13-0 isomer mixture serves as an essential baseline or control. Its defined, weaker EAG response compared to pure (E)-β-farnesene or (R)-nerolidol allows researchers to validate assay sensitivity and differentiate between general volatile perception and specific pheromone signaling, as quantified in Figure 6 of Löfstedt et al. (2022) .

Precursor for Low-Emission Renewable Diesel and Jet Fuel Development

For groups synthesizing or testing next-generation biofuels, farnesene (CAS 125037-13-0) is the optimal starting material. Its hydrogenated derivative, farnesane, has been engine-validated to reduce NOx by up to 34% and PM by up to 92% versus fossil diesel . Furthermore, advanced processing via isomerization yields an HFI mixture with 11% higher density than farnesane, offering a pathway to high-performance, drop-in renewable fuels .

Sustainable Feedstock for High-Performance, Biodegradable Lubricant Base Oils

Formulators of environmentally acceptable lubricants (EALs) should select β-farnesene-derived base oils. The resulting FDBOs offer a unique combination of PAO-like performance (high viscosity index, low pour point) and superior, EU Ecolabel-validated biodegradability, a characteristic not achievable with conventional petroleum or synthetic PAO base oils .

Reference Mixture for Plant Volatile and Flavor Chemistry Studies

In research on herbivore-induced plant volatiles (HIPVs) or flavor chemistry of fruits like apples, the specific isomer profile of CAS 125037-13-0 (≥38% alpha, ≥29% beta) provides a defined, reproducible mixture . This is critical for studies on plant defense signaling, as the blend ratio influences the attraction of natural enemies or the overall perceived aroma, which would not be replicated by using a single pure isomer.

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